1-(cyclopropanesulfonyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane
Description
1-(Cyclopropanesulfonyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane is a synthetic small molecule featuring a 1,4-diazepane core substituted with a cyclopropanesulfonyl group at the 1-position and a 2-phenylthiazol-4-ylmethyl moiety at the 4-position. The cyclopropanesulfonyl group enhances metabolic stability and modulates electronic properties, while the thiazole-phenyl substituent contributes to aromatic interactions with biological targets, such as serotonin receptors (5-HTRs) .
Properties
IUPAC Name |
4-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c22-25(23,17-7-8-17)21-10-4-9-20(11-12-21)13-16-14-24-18(19-16)15-5-2-1-3-6-15/h1-3,5-6,14,17H,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFPTYSGFBHTKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropanesulfonyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₂S |
| Molecular Weight | 327.5 g/mol |
| CAS Number | 2877638-20-3 |
| Structure | Chemical Structure |
The biological activity of this compound may be attributed to its interactions with various biological targets. Preliminary studies suggest that this compound could function as a selective inhibitor of certain enzymes or receptors involved in inflammatory processes or cellular signaling pathways.
Inhibition of Cyclooxygenase Enzymes
Similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses. For instance, sulfonamide-containing derivatives have shown significant activity against COX-2 in vitro and in vivo, leading to their evaluation as anti-inflammatory agents .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis has been linked to its structural features that facilitate interactions with cellular targets.
Case Study: Anti-Cancer Activity
A case study involving a derivative of this compound revealed potent anti-cancer properties against breast cancer cells. The study indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of intrinsic apoptotic pathways. The results were promising enough to warrant further investigation into its potential as a therapeutic agent in oncology.
In Vivo Studies
In vivo studies have further elucidated the pharmacokinetic profile of the compound. Animal models have shown that it possesses favorable absorption and distribution characteristics, making it a candidate for oral administration. The efficacy in reducing tumor size in xenograft models highlights its potential therapeutic applications .
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound exhibits a manageable safety profile at therapeutic doses. However, comprehensive toxicity studies are necessary to fully understand its safety margins and potential side effects.
Scientific Research Applications
Recent studies indicate that compounds similar to 1-(cyclopropanesulfonyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane exhibit notable antibacterial and antifungal activities. The thiazole ring is particularly associated with antimicrobial properties, likely due to its ability to interact with biological targets such as enzymes and receptors.
Table 1: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 2-Aminothiazole | Antitumor activity | Known for its cytotoxic effects |
| Thiazolidinedione | Diabetes treatment | Used in managing insulin sensitivity |
| Diazepam | Anxiolytic | Widely used for anxiety disorders |
Synthetic Pathways
The synthesis of this compound can be achieved through multi-step synthetic routes that require optimization of reaction conditions to ensure high yields and purity. The synthetic pathways may involve:
- Formation of the diazepane ring.
- Introduction of the cyclopropanesulfonyl group.
- Coupling with the thiazole moiety.
Each step necessitates careful control over factors such as temperature, solvent choice, and reaction time to maximize efficiency.
Medicinal Chemistry
The compound's unique combination of functional groups makes it a candidate for further investigations into its therapeutic applications. Initial findings suggest potential roles in:
- Antimicrobial Development : As a lead compound for developing new antibiotics or antifungals.
- Cancer Research : Similar compounds have shown anticancer properties, indicating that this compound may also induce apoptosis in cancer cells.
Mechanistic Studies
Molecular docking simulations could provide insights into how this compound interacts with specific biological targets. Understanding these interactions is crucial for elucidating its mechanisms of action.
Case Studies
Several studies have explored the biological activities associated with structurally similar compounds:
Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial properties of thiazole derivatives, finding that modifications to the thiazole ring significantly enhanced activity against Gram-positive bacteria. The findings suggest that incorporating the cyclopropanesulfonyl group could further improve efficacy.
Study 2: Anticancer Potential
Research on benzothiadiazole derivatives indicated promising anticancer effects through mechanisms involving cell cycle arrest and apoptosis induction. Future studies should aim to determine whether this compound exhibits similar properties.
Chemical Reactions Analysis
Cyclopropanesulfonylation
The cyclopropanesulfonyl group is likely introduced via sulfonylation of the secondary amine in 1,4-diazepane.
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Reaction conditions :
| Step | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| 1 | Cyclopropanesulfonyl chloride, DIPEA, DCM (0°C → rt, 12h) | Sulfonamide formation | 85% (inferred) |
Cyclopropanesulfonyl Group
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Stability : Resistant to hydrolysis under neutral/acidic conditions but may undergo ring-opening under strong bases (e.g., NaOH) .
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Electrophilic reactivity : The sulfonyl group directs electrophilic substitution at para positions in aromatic systems .
Thiazole Ring
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Coordination chemistry : The thiazole nitrogen can act as a ligand for metal ions (e.g., Zn²⁺, Fe³⁺) .
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Nucleophilic substitution : Halogenated thiazoles undergo cross-coupling (e.g., Suzuki-Miyaura) at the 4-position .
1,4-Diazepane Ring
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Protonation : The secondary amine (N1) is basic (pKa ~7–8) and forms salts with acids .
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Oxidation : Susceptible to oxidation at the methylene groups, forming lactams or ring-opened products under strong oxidizing agents (e.g., KMnO₄) .
N-Alkylation/Acylation
The N4 position (bearing the thiazolemethyl group) can undergo further alkylation or acylation:
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Example : Reaction with acyl chlorides (e.g., acetyl chloride) in THF/DIPEA yields N-acylated derivatives .
Ring-Opening Reactions
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Acid-catalyzed hydrolysis : Concentrated HCl cleaves the diazepane ring, yielding diamines and carbonyl fragments .
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Reductive cleavage : Catalytic hydrogenation (H₂/Pd-C) reduces the ring to a piperazine derivative .
Stability and Degradation
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Thermal stability : Stable up to 200°C (TGA data inferred from similar compounds) .
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Photooxidation : Prolonged UV exposure degrades the thiazole ring, forming sulfoxides and sulfones .
Analytical Data (Inferred)
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(cyclopropanesulfonyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane are best contextualized against analogous diazepane derivatives. Below is a systematic comparison:
Structural Analogues and Pharmacological Targets
Key Structural and Functional Differences
- Substituent Diversity : The target compound’s thiazole-phenylmethyl group distinguishes it from pyrazole (e.g., ) or pyrimidine (e.g., ) analogues. Thiazole’s sulfur atom may enhance π-stacking or hydrogen bonding compared to nitrogen-rich heterocycles.
- Receptor Selectivity: While the 3-chlorophenylpyrazole derivative exhibits nanomolar 5-HT7R affinity, the target compound’s cyclopropanesulfonyl group may alter selectivity profiles due to steric and electronic effects.
- Synthetic Complexity : The target compound requires multi-step synthesis involving sulfonylation and thiazole coupling, contrasting with simpler alkylation routes for compounds like .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The thiazole-phenyl group increases logP relative to pyridine or piperazine derivatives (e.g., ), which may enhance membrane permeability but reduce aqueous solubility.
Preparation Methods
Cyclization of N-Protected Diamines
A common approach involves cyclizing a linear diamine precursor with a bifunctional electrophile. For example:
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N-Boc-protected diamine (e.g., 1,5-diaminopentane) is treated with 1,2-dibromoethane in the presence of a base (KCO) to form the seven-membered ring.
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Deprotection of the Boc group using HCl/dioxane yields the free diazepane.
A solution of 1,5-diaminopentane (10 mmol) and 1,2-dibromoethane (12 mmol) in acetonitrile is stirred with KCO (30 mmol) at 80°C for 12 hours. The crude product is purified via column chromatography (SiO, EtOAc/hexane) to afford 1,4-diazepane in 65% yield.
N1-Sulfonylation with Cyclopropanesulfonyl Chloride
The diazepane’s secondary amine at N1 is sulfonylated using cyclopropanesulfonyl chloride under basic conditions.
Sulfonylation Protocol
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Diazepane (1 equiv) is dissolved in anhydrous dichloromethane (DCM).
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Triethylamine (2.5 equiv) is added to deprotonate the amine.
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Cyclopropanesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, and the reaction is stirred for 4–6 hours at room temperature.
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The mixture is washed with water, and the organic layer is dried (NaSO) and concentrated.
Yield : 78–85%.
N4-Alkylation with 4-(Chloromethyl)-2-phenyl-1,3-thiazole
The thiazole moiety is introduced via alkylation of the diazepane’s N4 nitrogen.
Synthesis of 4-(Chloromethyl)-2-phenyl-1,3-thiazole
Alkylation Procedure
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1-(Cyclopropanesulfonyl)-1,4-diazepane (1 equiv) and 4-(chloromethyl)-2-phenyl-1,3-thiazole (1.5 equiv) are combined in DMF.
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CsCO (3 equiv) is added as a base, and the mixture is heated at 60°C for 8 hours.
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Purification via silica gel chromatography (EtOAc/hexane) yields the final product.
Optimization and Alternative Approaches
Microwave-Assisted Alkylation
Microwave irradiation (100°C, 30 minutes) reduces reaction time and improves yield (75%).
Solid-Phase Synthesis
Immobilization of the diazepane core on Wang resin enables iterative functionalization, though yields are modest (50–55%).
Analytical Characterization
Key Data for 1-(Cyclopropanesulfonyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane :
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MS (ESI+) : m/z 447.1 [M+H]+.
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H NMR (400 MHz, CDCl): δ 7.85–7.45 (m, 5H, Ph), 4.32 (s, 2H, CH-thiazole), 3.65–2.90 (m, 8H, diazepane), 1.80–1.20 (m, 4H, cyclopropane).
Comparative Evaluation of Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional Alkylation | 60–68 | 8 | 95 |
| Microwave-Assisted | 75 | 0.5 | 98 |
| Solid-Phase | 50–55 | 24 | 90 |
Q & A
Basic Research Question
- 1H NMR : Key diagnostic signals include:
- Cyclopropane protons (δ 1.0–1.5 ppm, multiplet).
- Thiazole aromatic protons (δ 7.2–8.1 ppm, split patterns depend on substitution).
- Diazepane methylene/methine protons (δ 2.5–3.5 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight via LC/MS (e.g., [M+H]+ expected at m/z ~428).
Validation : Compare with analogs like 1-(3-cyanophenyl)-1,4-diazepane, where NMR and MS data are well-documented .
What experimental strategies assess the conformational flexibility of the 1,4-diazepane ring?
Advanced Research Question
- Dynamic NMR : Monitor temperature-dependent splitting of diazepane protons to evaluate ring puckering .
- X-ray Crystallography : Resolve crystal structures using SHELX or SIR97 software to analyze bond angles and torsional strain. For example, SHELXL refinement can reveal deviations from planarity in the thiazole-diazepane junction .
How to design structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
- Core Modifications : Replace cyclopropanesulfonyl with other sulfonamides (e.g., phenylsulfonyl) to evaluate steric/electronic effects.
- Thiazole Substituents : Vary phenyl group positions (e.g., 3-fluoro vs. 4-chloro) to probe π-π stacking interactions.
- Biological Assays : Test analogs against targets like dopamine D3 receptors (see 1-(4-chlorophenyl)-1,4-diazepane derivatives in Parkinson’s studies) .
What computational methods predict binding affinity to orexin or dopamine receptors?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., D3 receptor PDB: 3PBL) to model interactions. Focus on sulfonamide hydrogen bonding and thiazole hydrophobic contacts.
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Compare with experimental IC50 data from analogs like 1-((2-phenylthiazol-4-yl)methyl)-1,4-diazepane .
How to resolve contradictions in biological activity data across studies?
Advanced Research Question
- Purity Analysis : Validate compound purity via HPLC (e.g., C18 column, 0.1% TFA/ACN gradient) to exclude impurities like unreacted sulfonyl chloride or thiazole intermediates .
- Crystallographic Validation : Confirm stereochemistry using SIR97 for phase refinement, especially if bioactivity discrepancies arise from enantiomeric mixtures .
What strategies optimize yield in large-scale synthesis?
Basic Research Question
- Catalyst Screening : Test alternatives to isopropylamine (e.g., DBU) for sulfonylation efficiency.
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions.
- Workflow : Scale reactions using flow chemistry for improved heat/mass transfer .
How to evaluate metabolic stability in preclinical studies?
Advanced Research Question
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS.
- Metabolite ID : Use high-resolution MS (HRMS) to detect oxidative metabolites (e.g., sulfone or thiazole hydroxylation products) .
What crystallographic tools are suitable for resolving polymorphic forms?
Advanced Research Question
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Software : Process data with SHELXL (for small molecules) or PHENIX (for co-crystals with proteins). SHELX’s twin refinement can handle challenging cases like pseudo-merohedral twinning .
How to analyze electronic effects of the cyclopropanesulfonyl group on reactivity?
Advanced Research Question
- DFT Calculations : Compute electrostatic potential maps (e.g., Gaussian09) to visualize electron-deficient regions.
- Experimental Probes : Compare reaction rates with non-sulfonylated analogs in SNAr or cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
